molecular formula C21H19N3O B14172163 N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide CAS No. 356075-39-3

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide

Cat. No.: B14172163
CAS No.: 356075-39-3
M. Wt: 329.4 g/mol
InChI Key: NCFANXGRONSQTN-UHFFFAOYSA-N
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Description

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a carboxamide group and a diphenylpropan-2-ylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide typically involves the condensation of pyridine-4-carboxamide with 1,3-diphenylpropan-2-one under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a diphenylpropan-2-ylideneamino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

356075-39-3

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O/c25-21(19-11-13-22-14-12-19)24-23-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,24,25)

InChI Key

NCFANXGRONSQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3

solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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